2-Acetylbenzo[d]oxazole-6-sulfonamide
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Overview
Description
2-Acetylbenzo[d]oxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an acetyl group at the 2-position and a sulfonamide group at the 6-position of the benzoxazole ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-6-sulfonamide typically involves the cyclization of N-propargylamides. One efficient method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of metal-free cyclization and efficient catalytic systems can be advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The sulfonamide group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Acetylbenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in catalytic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable for biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the antibacterial activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the acetyl and sulfonamide groups.
2-Acetylbenzoxazole: Lacks the sulfonamide group.
6-Sulfonamidobenzoxazole: Lacks the acetyl group.
Uniqueness
2-Acetylbenzo[d]oxazole-6-sulfonamide is unique due to the presence of both the acetyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to its simpler analogs .
Properties
Molecular Formula |
C9H8N2O4S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)9-11-7-3-2-6(16(10,13)14)4-8(7)15-9/h2-4H,1H3,(H2,10,13,14) |
InChI Key |
VCKSZWBOLKCPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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